![molecular formula C22H30ClN6O6PS2 B12290592 Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)

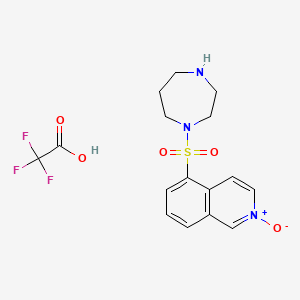

Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Guanosina, 8-[(4-clorofenil)tio]-, cíclica 3’,5’-[hidrógeno (S)-fosforotioato] es un compuesto sintético conocido por su papel como un potente inhibidor de la proteína quinasa G (PKG) de los tipos Ia, Ib y II . Este compuesto se utiliza a menudo en la investigación bioquímica y fisiológica debido a su capacidad para modular las vías dependientes del monofosfato cíclico de guanosina (cGMP) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La reacción generalmente requiere el uso de reactivos y condiciones específicas para asegurar la correcta estereoquímica y la alta pureza del producto .

Métodos de Producción Industrial

Si bien los métodos de producción industrial detallados no están disponibles fácilmente, el compuesto se sintetiza en condiciones de laboratorio controladas para lograr una alta pureza y consistencia . El proceso implica múltiples pasos, que incluyen la protección y desprotección de grupos funcionales, la introducción selectiva del grupo clorofeniltio y la ciclación para formar el monofosforotioato .

Análisis De Reacciones Químicas

Tipos de Reacciones

Guanosina, 8-[(4-clorofenil)tio]-, cíclica 3’,5’-[hidrógeno (S)-fosforotioato] sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que podría alterar la actividad del compuesto.

Sustitución: El grupo clorofeniltio se puede sustituir por otros grupos para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución . Las reacciones generalmente se llevan a cabo a temperaturas y pH controlados para garantizar la especificidad y el rendimiento .

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de análogos con diferentes sustituyentes en la posición 8 .

Aplicaciones Científicas De Investigación

Guanosina, 8-[(4-clorofenil)tio]-, cíclica 3’,5’-[hidrógeno (S)-fosforotioato] tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El compuesto ejerce sus efectos inhibiendo la proteína quinasa G (PKG) mediante la unión competitiva a los sitios de unión del cGMP . Esta inhibición evita la fosforilación de los objetivos posteriores, modulando así diversos procesos celulares como la vasodilatación, la agregación plaquetaria y la relajación del músculo liso . Los objetivos moleculares incluyen los tipos Ia, Ib y II de PKG, y las vías involucradas son principalmente las cascadas de señalización dependientes del cGMP .

Comparación Con Compuestos Similares

Compuestos Similares

8-Bromoguanosina 3’,5’-monofosfato cíclico: Otro análogo del cGMP utilizado en la investigación.

8-(4-Clorofeniltio)adenosina 3’,5’-monofosfato cíclico: Un compuesto similar con una base de adenosina en lugar de guanosina.

Rp-8-CPT-cGMPS: Un compuesto relacionado con propiedades inhibitorias similares.

Unicidad

Guanosina, 8-[(4-clorofenil)tio]-, cíclica 3’,5’-[hidrógeno (S)-fosforotioato] es único debido a su alta especificidad y potencia como inhibidor de la PKG . Su capacidad para modular las vías dependientes del cGMP con alta afinidad lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

2-amino-8-(4-chlorophenyl)sulfanyl-9-(2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one;N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOYZBYGWGWWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN6O6PS2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)

![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)

![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)

![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)

![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)

![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)